4-Chloro-6-methyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidine
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Overview
Description
4-Chloro-6-methyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is known for its significant biological and medicinal activities, making it an important intermediate in pharmaceutical research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-methylthiophene with trifluoroacetic anhydride, followed by cyclization with guanidine . The reaction is usually carried out in the presence of a base such as potassium carbonate at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of thieno[3,2-d]pyrimidine derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of amino or thio derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thieno[3,2-d]pyrimidine derivatives.
Scientific Research Applications
4-Chloro-6-methyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential neuroprotective, anti-inflammatory, and anticancer properties.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can inhibit inflammatory pathways such as the NF-kB pathway, reduce oxidative stress, and modulate apoptosis-related pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine
- 2-Chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine-6-carbaldehyde
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
4-Chloro-6-methyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidine is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its structure. This unique structure contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H4ClF3N2S |
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Molecular Weight |
252.64 g/mol |
IUPAC Name |
4-chloro-6-methyl-2-(trifluoromethyl)thieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H4ClF3N2S/c1-3-2-4-5(15-3)6(9)14-7(13-4)8(10,11)12/h2H,1H3 |
InChI Key |
JKAFBJAHSSNBNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)C(=NC(=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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